An In-depth Technical Guide to 3-Chloro-4-methoxyaniline Hydrochloride
An In-depth Technical Guide to 3-Chloro-4-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the chloro and methoxy groups, make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, established synthetic and purification protocols, characteristic reactivity, and key applications, with a particular focus on its role in pharmaceutical development. Furthermore, it details essential safety and handling procedures to ensure its proper use in a laboratory setting.
Physicochemical Properties
3-Chloro-4-methoxyaniline hydrochloride is the salt form of the free base, 3-chloro-4-methoxyaniline. The hydrochloride form often provides enhanced stability and solubility in certain solvents. The properties of the parent compound are crucial for understanding its reactivity and handling.
The free base, 3-chloro-4-methoxyaniline, is a substituted aniline and an aromatic ether.[1] It typically appears as an off-white, yellowish to brown solid, sometimes in the form of flakes.[2] It is sparingly soluble in water but soluble in various organic solvents. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the aniline ring influences its chemical behavior, particularly the nucleophilicity of the amino group and the reactivity of the aromatic ring towards electrophilic substitution.[3]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-4-methoxyaniline hydrochloride | [4] |
| Synonyms | 3-Chloro-p-anisidine hydrochloride | [5] |
| CAS Number | 58545-92-3 (for hydrochloride) | [4] |
| Molecular Formula | C₇H₉Cl₂NO | [4] |
| Molecular Weight | 194.06 g/mol | [4] |
| Appearance | Off-white to brown solid/flakes (free base) | [2] |
| Melting Point | 50-55 °C (free base) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup (free base) | [5] |
| Solubility | Sparingly soluble in water (free base) |
Synthesis and Purification
The synthesis of substituted anilines like 3-chloro-4-methoxyaniline often involves the reduction of a corresponding nitroaromatic compound. This is a fundamental transformation in organic synthesis due to the ready availability of nitro compounds.
Synthetic Rationale and Protocol
A common and effective method for preparing 3-chloro-4-methoxyaniline is through the reduction of 2-chloro-4-nitroanisole. The choice of reducing agent is critical to achieving a high yield and purity. While various reducing systems exist (e.g., catalytic hydrogenation), a robust laboratory-scale method involves the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid. Iron is cost-effective and highly efficient for this transformation. The hydrochloric acid serves to activate the iron surface and acts as a proton source for the reduction. The final product is typically isolated as the free base after neutralization.
Experimental Protocol: Synthesis via Nitro Reduction
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitroanisole (1 equivalent) and a suitable solvent such as ethanol or hexafluoroisopropanol (HFIP).
-
Addition of Reducing Agent: Add iron powder (approximately 5 equivalents) to the stirred solution.
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Initiation of Reduction: Slowly add a 2N aqueous solution of hydrochloric acid to the reaction mixture. The reaction is exothermic and may require cooling to maintain control.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 3-chloro-4-methoxyaniline.
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Salt Formation (Optional): To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 3-Chloro-4-methoxyaniline hydrochloride.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-chloro-4-methoxyaniline is governed by the interplay of its three functional groups: the amino group, the methoxy group, and the chlorine atom.
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Amino Group Reactivity: The primary amine is a nucleophilic center and a weak base. It readily undergoes reactions typical of anilines, such as acylation, alkylation, diazotization (to form diazonium salts, which are versatile synthetic intermediates), and condensation reactions.
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Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the strong electron-donating methoxy group and the moderately deactivating but ortho-, para-directing amino group. The chlorine atom is deactivating but also ortho-, para-directing. The positions open for substitution are ortho to the amino group and ortho to the methoxy group. The regioselectivity of such reactions will depend on the specific electrophile and reaction conditions.
Applications in Research and Drug Development
3-Chloro-4-methoxyaniline serves as a crucial intermediate in the synthesis of various high-value organic compounds.
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Pharmaceutical Synthesis: This compound is a key building block for certain active pharmaceutical ingredients (APIs).[6] For instance, a structurally related compound, 3-chloro-4-methoxybenzenemethanamine, is a pivotal intermediate in the multi-step synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction.[6] The substituted aniline motif is common in medicinal chemistry, and the specific chloro and methoxy substituents can fine-tune the molecule's steric and electronic properties, influencing its binding affinity to biological targets as well as its pharmacokinetic profile.[3][6]
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Dye and Pigment Industry: Substituted anilines are foundational precursors for azo dyes and other colorants.[7] The amino group can be diazotized and coupled with other aromatic systems to create extended conjugated systems responsible for color.
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Agrochemicals: The chloroaniline scaffold is present in numerous herbicides, insecticides, and fungicides.[7]
Safety, Handling, and Storage
Proper handling of 3-chloro-4-methoxyaniline and its hydrochloride salt is essential due to its potential hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][5] It can cause skin and eye irritation.[8] It is also considered very toxic to aquatic life with long-lasting effects.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[8][9] When handling the solid, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation.[5][10]
-
Handling Procedures: Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Do not eat, drink, or smoke in areas where the chemical is handled.[8][9] Wash hands thoroughly after handling.[8]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials. Store locked up.[8]
-
Spill and Disposal: In case of a spill, avoid generating dust.[10] Use dry clean-up procedures such as sweeping or vacuuming (with an appropriate HEPA filter).[10] Dispose of the waste in accordance with local, state, and federal regulations.[8][9]
Conclusion
3-Chloro-4-methoxyaniline hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development. The strategic placement of the chloro and methoxy groups provides a unique chemical handle for constructing complex molecular architectures, ensuring its continued relevance in modern organic synthesis.
References
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Wychem. 3-Chloro-4-methoxyaniline hydrochloride Product Page. Available from: [Link]
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Ataman Kimya. 3-CHLORO-4-METDYLANILINE Product Information. Available from: [Link]
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PubChemLite. 3-chloro-4-methoxyaniline (C7H8ClNO). Available from: [Link]
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ChemBK. 3-chloro-4-methoxyaniline. Available from: [Link]
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